Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
Overview
Description
Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate, also known as MTCH, is a cyclic carboxylate ester that is widely used in research laboratories as a reagent for synthesis and as a substrate for biochemical studies. MTCH is a versatile and useful compound that is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the total synthesis of (-)-pericosine A, a process that led to the revision of the relative configuration and determination of the absolute configuration of this natural product (Usami et al., 2006).
- Similarly, another study achieved the first total synthesis of (+)- and (-)-pericosine A, confirming the absolute configuration as methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate (Usami et al., 2007).
Stereochemical Studies
- In stereochemistry, the compound played a key role in understanding the stereochemical consequences of 1,3-sulphur migrations, as evidenced in the study of its derivatives (Kitchin & Stoodley, 1973).
- Another study utilized methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a related compound, to explore various chemical reactions including dehydration, hydrolysis, and epoxidation (Sirat, Thomas, & Tyrrell, 1979).
Structural Identification Techniques
- The compound's derivatives have been used to demonstrate the effectiveness of the one-bond chlorine-isotope effect in 13C NMR for identifying chlorinated carbons in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).
Applications in Medicinal Chemistry
- It has been involved in the study of anticonvulsant enaminones, where its derivatives were structurally determined and analyzed for their hydrogen bonding and molecular conformations (Kubicki, Bassyouni, & Codding, 2000).
Involvement in Complex Syntheses
- The compound was central in the study on 'hidden' axial chirality and its role in stereodirecting reactions involving enol(ate) intermediates, specifically in cyclisation reactions (Beagley et al., 1993).
- Another synthesis study focused on 3-(2,4-Dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, starting from a derivative of this compound (Zhao et al., 2009).
Mechanism of Action
Target of Action
Pericosine A primarily targets topoisomerase II and the protein kinase epidermal growth factor receptor (EGFR) . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and cell division, while EGFR is a protein involved in cell growth and proliferation .
Mode of Action
Pericosine A acts as an inhibitor of both topoisomerase II and EGFR . By inhibiting these targets, Pericosine A disrupts the normal functioning of these proteins, leading to changes in cell growth and division .
Biochemical Pathways
The inhibition of topoisomerase II and EGFR by Pericosine A affects several biochemical pathways. The inhibition of topoisomerase II can lead to DNA damage and apoptosis, while the inhibition of EGFR can disrupt cell signaling pathways involved in cell growth and proliferation .
Result of Action
Pericosine A exhibits significant antitumor activity both in vitro and in vivo . It inhibits the growth of a variety of cancer cells and increases survival in animal models when administered at appropriate doses .
Action Environment
Pericosine A is produced by the fungus Periconia byssoides, which was originally isolated from the sea hare Aplysia kurodai . The compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of other organisms and the specific conditions of the marine environment where the fungus is found .
Biochemical Analysis
Biochemical Properties
Pericosine A plays a significant role in biochemical reactions. It has been found to inhibit the protein kinase EGFR and topoisomerase II . These enzymes are crucial in cell division and DNA replication, respectively. The interaction between Pericosine A and these enzymes can lead to the inhibition of tumor cell growth .
Cellular Effects
Pericosine A has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell division and DNA replication . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of tumor cell growth .
Molecular Mechanism
The molecular mechanism of Pericosine A involves its binding interactions with biomolecules such as protein kinase EGFR and topoisomerase II . By inhibiting these enzymes, Pericosine A can cause changes in gene expression and disrupt the normal functioning of cells .
Temporal Effects in Laboratory Settings
It has been observed to exhibit significant in vivo tumor inhibitory activity
Dosage Effects in Animal Models
The effects of Pericosine A vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, Pericosine A has shown significant in vivo tumor inhibitory activity
Metabolic Pathways
It is known to interact with key enzymes such as protein kinase EGFR and topoisomerase II
properties
IUPAC Name |
methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5+,6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDMWQPFIPNFCS-UCROKIRRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1Cl)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C[C@H]([C@H]([C@H]([C@H]1Cl)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pericosine A?
A1: Pericosine A is a natural product originally isolated from the fungus Periconia byssoides, which was itself isolated from the sea hare Aplysia kurodai. [] Its structure was initially mischaracterized, but total synthesis efforts have since confirmed its correct structure as methyl (3_R_,4_R_,5_R_,6_S_)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate. [, ]
Q2: What is the molecular formula and weight of Pericosine A?
A2: Pericosine A has a molecular formula of C8H11ClO5 and a molecular weight of 222.62 g/mol. [, ]
Q3: What are the main biological activities reported for Pericosine A?
A3: Pericosine A has shown significant in vitro cytotoxicity against several tumor cell lines, including P388, L1210, and HL-60. [, ] It also exhibits in vivo antitumor activity against P388 cells. [] Additionally, Pericosine A displays antifungal activity through a unique chemical defense mechanism. [, ]
Q4: How does Pericosine A exert its antifungal activity?
A4: Unlike typical enzymatic mechanisms, Pericosine A acts as a promiscuous yet stable electrophilic compound. [] It reacts with various nucleophilic substances, including thiols and thioacetates commonly found in fungal metabolites, through S_N_2' mechanisms. [, ] This reaction forms stable thioethers, effectively neutralizing the toxicity of the original fungal metabolites. []
Q5: Does the stereochemistry of Pericosine A influence its biological activity?
A5: Yes, studies evaluating the antitumor and antiglycosidase activities of Pericosine A enantiomers showed varying results. While no significant difference was observed in antitumor potency between (+)- and (−)-Pericosine A, [] the (−)-enantiomer exhibited stronger inhibition of α-glucosidase compared to its (+)-counterpart. []
Q6: Are there any synthetic routes available for Pericosine A?
A6: Yes, several total syntheses of Pericosine A have been reported, starting from various precursors like (-)-quinic acid, [] (-)-shikimic acid, [] and D-ribose. [] These syntheses utilize different strategies, including vinylalumination, ring-closing metathesis, and stereoselective transformations. [, , , , , , , , , , , , ]
Q7: Has the structure-activity relationship (SAR) of Pericosine A been investigated?
A7: Yes, several studies have explored the SAR of Pericosine A and its analogues. For instance, replacing the chlorine atom at C6 with a methoxy group resulted in decreased α-glucosidase inhibitory activity. [] This suggests that the chlorine atom plays a crucial role in its interaction with the target enzyme. [] Similarly, the stereochemistry at C6 significantly impacts the cytotoxic activity of Pericosine B, highlighting the importance of stereochemical configuration for biological activity. []
Q8: Has Pericosine A been investigated for its ability to neutralize skunk spray?
A8: Yes, research has shown Pericosine A effectively neutralizes malodorous organosulfur compounds found in skunk spray. [] It reacts with skunk thiols, converting them into odorless products. [] This property makes Pericosine A a promising candidate for developing safe and robust skunk odor neutralizers. []
Q9: Are there any computational studies related to Pericosine A?
A9: Yes, computational methods have been employed to visualize electron density changes during Pericosine A's reaction with nucleophiles like phenylethyl mercaptan. [] These simulations provide valuable insights into the reaction mechanism and highlight the electron density shifts involved in bond breaking and formation. []
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